Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride is a chemically modified azetidine derivative featuring a strained four-membered ring system. The compound includes a tert-butyl carbamate group at the 1-position, an amino group, and an ethynyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₉H₁₅N₃O₂·HCl, with a molecular weight of 233.46 g/mol. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the amino group provides a site for further functionalization .
Properties
Molecular Formula |
C10H17ClN2O2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4;/h1H,6-7,11H2,2-4H3;1H |
InChI Key |
XRTJNHAHEFKQOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via alkynylation reactions, often using reagents such as ethynyl bromide.
Amino Group Addition: The amino group is introduced through amination reactions, which may involve reagents like ammonia or amines.
Protection of Functional Groups: The tert-butyl group is added to protect the carboxylate group during the synthesis process.
Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs:
Table 1: Key Structural and Functional Comparisons
Ring Strain and Reactivity
The target compound’s azetidine ring introduces significant ring strain compared to five-membered pyrrolidine analogs (e.g., the compound in ). This strain enhances reactivity, particularly in nucleophilic ring-opening reactions, which are less pronounced in pyrrolidine derivatives . For example, the azetidine core in the target compound may undergo rapid functionalization under mild conditions, whereas pyrrolidine derivatives often require harsher catalysts.
Functional Group Diversity
- Ethynyl vs. Hydroxymethyl/Methoxyphenyl : The ethynyl group in the target compound enables click chemistry, a feature absent in the hydroxymethyl/methoxyphenyl-substituted pyrrolidine analog. Conversely, the methoxyphenyl group in the pyrrolidine derivative enhances π-π stacking interactions in drug-receptor binding .
- Amino Group Utility: The primary amino group in the target compound allows for Schiff base formation or amidation, whereas tert-butyl 3-cyanoazetidine-1-carboxylate relies on cyano groups for nitrile-specific reactions.
Pharmacological Potential
Azetidine derivatives are increasingly prioritized in drug discovery due to their conformational rigidity, which improves target binding affinity. The target compound’s ethynyl group could facilitate bioconjugation in antibody-drug conjugates (ADCs), a niche less explored for methoxyphenyl-substituted pyrrolidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
